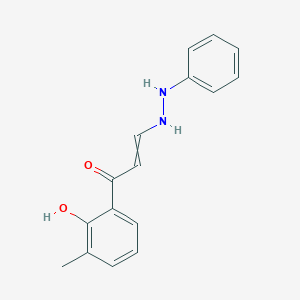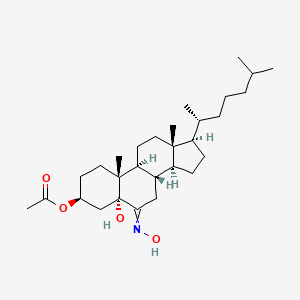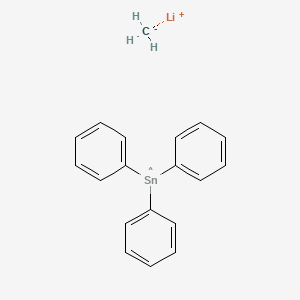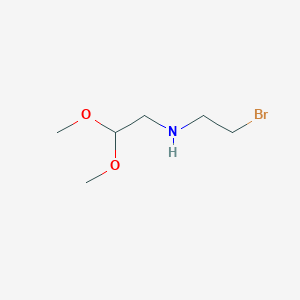
Arsine, trioctyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Arsine, trioctyl-: is an organoarsenic compound with the chemical formula C24H51As . It belongs to the class of organoarsenic compounds known as arsines, which are characterized by the presence of an arsenic atom bonded to three organic groups. Arsine, trioctyl- is a colorless liquid that is used in various industrial and research applications due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Arsine, trioctyl- can be synthesized through the reaction of arsenic trichloride (AsCl3) with trioctylphosphine (P(C8H17)3) in the presence of a reducing agent such as sodium borohydride (NaBH4). The reaction typically takes place in an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The reaction conditions include a temperature range of 0-25°C and a reaction time of several hours.
Industrial Production Methods: Industrial production of arsine, trioctyl- involves similar synthetic routes but on a larger scale. The process includes the purification of the final product through distillation or recrystallization to achieve high purity levels required for specific applications.
Análisis De Reacciones Químicas
Types of Reactions: Arsine, trioctyl- undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form arsenic oxides.
Reduction: It can be reduced to form arsenic hydrides.
Substitution: It can undergo substitution reactions where the organic groups attached to the arsenic atom are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include oxygen (O2) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents such as halogens (e.g., chlorine, bromine) and organometallic compounds are used.
Major Products Formed:
Oxidation: Arsenic oxides (e.g., As2O3).
Reduction: Arsenic hydrides (e.g., AsH3).
Substitution: Various substituted arsines depending on the reagents used.
Aplicaciones Científicas De Investigación
Chemistry: Arsine, trioctyl- is used as a precursor in the synthesis of other organoarsenic compounds. It is also used in the study of reaction mechanisms involving arsenic compounds.
Biology: In biological research, arsine, trioctyl- is used to study the effects of arsenic compounds on biological systems. It is also used in the development of arsenic-based drugs.
Industry: In the semiconductor industry, arsine, trioctyl- is used as a dopant in the production of semiconductor materials. It is also used in the synthesis of organometallic compounds for various industrial applications.
Mecanismo De Acción
The mechanism of action of arsine, trioctyl- involves its interaction with biological molecules, particularly proteins and enzymes. The arsenic atom in the compound can form covalent bonds with sulfur-containing amino acids in proteins, leading to the inhibition of enzyme activity. This interaction can disrupt cellular processes and lead to cell death, which is the basis for its potential use as an anticancer agent.
Comparación Con Compuestos Similares
Arsine (AsH3): A simple arsenic hydride that is highly toxic and used in the semiconductor industry.
Triphenylarsine (As(C6H5)3): An organoarsenic compound used in organic synthesis and as a ligand in coordination chemistry.
Arsenic trioxide (As2O3): An inorganic arsenic compound used in the treatment of acute promyelocytic leukemia.
Uniqueness: Arsine, trioctyl- is unique due to its long alkyl chains, which provide it with distinct physical and chemical properties compared to other arsines. Its liquid state and solubility in organic solvents make it suitable for various applications in research and industry.
Propiedades
Número CAS |
64048-97-1 |
|---|---|
Fórmula molecular |
C24H51As |
Peso molecular |
414.6 g/mol |
Nombre IUPAC |
trioctylarsane |
InChI |
InChI=1S/C24H51As/c1-4-7-10-13-16-19-22-25(23-20-17-14-11-8-5-2)24-21-18-15-12-9-6-3/h4-24H2,1-3H3 |
Clave InChI |
QMMSODCNPHJWSN-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCC[As](CCCCCCCC)CCCCCCCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-Chloro-N-methyl-N-[3-(4-nitrophenoxy)phenyl]acetamide](/img/structure/B14493321.png)

![Trimethyl[(2-methylcyclohept-1-en-1-yl)oxy]silane](/img/structure/B14493327.png)
![Decyl[(4-hydroxyphenyl)methyl]sulfanium bromide](/img/structure/B14493329.png)

![Bicyclo[3.3.1]nonane-9-carbonyl chloride](/img/structure/B14493334.png)
![3-(Benzyloxy)[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B14493337.png)

![4-[2-(Morpholin-4-yl)ethyl]-2,4-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B14493354.png)


![2-Naphthalenecarboxamide, 4-[[[4-[[3-[[(1,1-dimethylethyl)amino]sulfonyl]-4-hydroxy-8-[(methylsulfonyl)amino]-1-naphthalenyl]azo]phenyl]sulfonyl]amino]-1-hydroxy-N,N-dioctadecyl-](/img/structure/B14493373.png)
![5-Hydroxy-2-[(triphenylmethoxy)methyl]-4H-pyran-4-one](/img/structure/B14493374.png)
